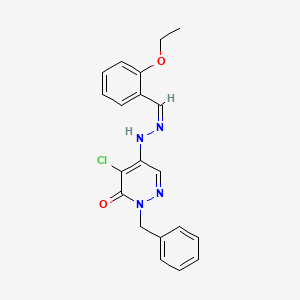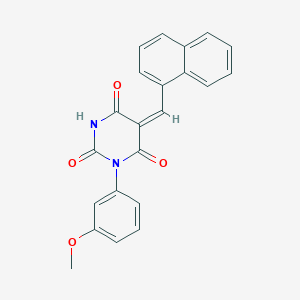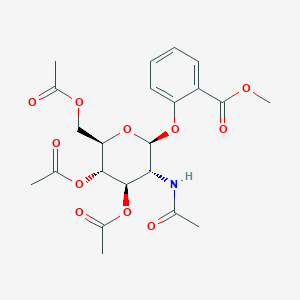![molecular formula C25H24N2OS2 B11653716 14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653716.png)
14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one is a complex organic compound with a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[87002,7Common synthetic routes may involve the use of cyclization reactions, such as the reaction of o-phenylenediamines with o-cyanobenzaldehydes . Additionally, tandem reactions and cascade methods can be employed to efficiently construct the complex polycyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave irradiation and catalytic processes to enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the ring system.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the tetracyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced analogs with modified functional groups .
Aplicaciones Científicas De Investigación
14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[87002,7
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which 14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The presence of sulfur and nitrogen atoms can also contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetracyclic structures with sulfur and nitrogen atoms, such as:
- 8,11,14,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene
- 17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol
Uniqueness
What sets 14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one apart is its specific arrangement of functional groups and the presence of a butylsulfanyl group, which can impart unique chemical and biological properties.
Propiedades
Fórmula molecular |
C25H24N2OS2 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C25H24N2OS2/c1-3-4-14-29-25-26-23-21(24(28)27(25)18-10-7-8-16(2)15-18)20-13-12-17-9-5-6-11-19(17)22(20)30-23/h5-11,15H,3-4,12-14H2,1-2H3 |
Clave InChI |
AWURMEYGGDYWCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=CC(=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653645.png)

![dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11653656.png)

![6-(2,5-Dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11653666.png)
![N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11653672.png)
![1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B11653673.png)
![4-(4-Methylphenyl)-1-[(2-phenylallyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11653679.png)


![(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide](/img/structure/B11653720.png)
![{[3-(3-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetonitrile](/img/structure/B11653723.png)
![N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11653727.png)
![(5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653731.png)
